Sodium;5-amino-3-methylimidazole-4-carboxylate
Description
Sodium;5-amino-3-methylimidazole-4-carboxylate is the sodium salt of 5-amino-3-methylimidazole-4-carboxylic acid (CAS: 858512-11-5), a heterocyclic compound featuring an imidazole ring substituted with a methyl group at position 3, an amino group at position 5, and a carboxylate moiety at position 4 . Its ionic nature enhances aqueous solubility, making it suitable for applications in pharmaceuticals, biochemistry, and synthetic chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-amino-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-8-2-7-4(6)3(8)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVLNRGHYZDDN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Sodium;5-amino-3-methylimidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Sodium;5-amino-3-methylimidazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Sodium;5-amino-3-methylimidazole-4-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which Sodium;5-amino-3-methylimidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core and Functional Groups
The compound is compared to derivatives with variations in the heterocyclic ring, substituents, and functional groups. Key examples include:
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Solubility: Sodium salts (e.g., this compound) exhibit high water solubility due to ionic character . Ester derivatives (e.g., ethyl or methyl esters) are more soluble in organic solvents . Phosphoribosyl derivatives (e.g., compound) are highly polar and soluble in aqueous buffers .
Reactivity :
- Thermodynamic Stability: Planar structures (e.g., ethyl 5-amino-3-methylisoxazole-4-carboxylate) stabilized by intramolecular hydrogen bonds exhibit higher melting points and crystallinity .
Key Research Findings
- Crystallography: Ethyl 5-amino-3-methylisoxazole-4-carboxylate crystallizes in a planar conformation due to intramolecular hydrogen bonding, a feature absent in bulkier imidazole derivatives .
- Stability Studies :
- Sodium salts exhibit superior stability in aqueous media compared to ester derivatives, which may hydrolyze under prolonged storage .
Biological Activity
Sodium;5-amino-3-methylimidazole-4-carboxylate (commonly referred to as SAMI) is an important compound in biochemical research and therapeutic applications due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
SAMI is characterized by the presence of an imidazole ring, an amino group, and a carboxylate group. The molecular formula is C₅H₈N₄O₂Na, with a molecular weight of approximately 174.13 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it versatile in research applications.
SAMI exhibits biological activity primarily through its interaction with enzymes and receptors. It can act as an enzyme inhibitor or activator , depending on the biological context. The imidazole ring is known for its ability to coordinate with metal ions, which is crucial for enzyme catalysis. This property allows SAMI to modulate enzyme activity, influencing various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : SAMI can bind to the active sites of enzymes, preventing substrate access and inhibiting catalytic activity.
- Ligand Activity : It serves as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and interactions.
Biological Applications
SAMI has been investigated for several biological applications:
- Enzyme Mechanisms : The compound is used extensively in studies aimed at understanding enzyme kinetics and mechanisms.
- Therapeutic Potential : There is growing interest in SAMI's potential as a therapeutic agent targeting specific enzymes involved in diseases.
- Biochemical Assays : SAMI acts as a ligand in various biochemical assays, enhancing the understanding of protein-ligand interactions.
Case Studies
-
Enzyme Interaction Studies :
- A study demonstrated that SAMI effectively inhibited the activity of certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent for metabolic disorders.
- Pharmacological Applications :
- Immunomodulatory Effects :
Comparative Analysis
To better understand SAMI's unique properties, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Imidazole ring, amino group, carboxylate group | Enzyme inhibitor/activator |
| 2-Methylimidazole | Lacks amino and carboxylate groups | Limited biological activity |
| 4-Nitroimidazole | Contains nitro group | Different reactivity; used in antibacterial studies |
| Histidine | Amino acid with imidazole side chain | Essential for enzyme catalysis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 5-amino-3-methylimidazole-4-carboxylate, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions followed by carboxylation and sodium salt formation. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 hours) under controlled pH conditions can yield the compound. Key parameters include stoichiometric ratios of reactants (e.g., sodium acetate as a base), reaction temperature (optimized via reflux), and purification via recrystallization from DMF/acetic acid mixtures to remove unreacted precursors . Yield optimization may require iterative adjustments to solvent polarity and reaction time.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of Sodium 5-amino-3-methylimidazole-4-carboxylate?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., amine, carboxylate) and confirm substitution patterns in the imidazole ring.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles to validate the sodium coordination environment .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. How should researchers handle and store Sodium 5-amino-3-methylimidazole-4-carboxylate to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hygroscopic degradation or thermal decomposition. Use desiccants for long-term storage. During handling, wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as imidazole derivatives may exhibit irritant properties .
Advanced Research Questions
Q. How can reaction mechanisms underlying the formation of Sodium 5-amino-3-methylimidazole-4-carboxylate be elucidated using kinetic or isotopic labeling studies?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps (e.g., carboxylation vs. sodium ion exchange).
- Isotopic Labeling : Use N-labeled amines or C-carboxyl precursors to trace bond formation pathways via NMR or mass spectrometry .
Q. What computational approaches are suitable for modeling the intermolecular interactions of Sodium 5-amino-3-methylimidazole-4-carboxylate in crystal lattices or solution-phase studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties and stabilizes sodium-carboxylate coordination geometries.
- Molecular Dynamics (MD) : Simulates solvation effects in aqueous or polar solvents, critical for understanding bioavailability .
- SHELX Refinement : Resolves crystallographic data to model hydrogen bonding and packing motifs .
Q. How do researchers resolve contradictions in reported biological activity data for imidazole carboxylate derivatives?
- Methodological Answer :
- Comparative Bioassays : Test the compound against standardized cell lines (e.g., HEK293) under identical conditions to isolate structure-activity relationships.
- Analytical Validation : Use LC-MS/MS to confirm compound purity (>95%) and rule out degradation products as confounding factors .
Q. What advanced analytical workflows enhance detection sensitivity for degradation products of Sodium 5-amino-3-methylimidazole-4-carboxylate?
- Methodological Answer :
- LC-MS/MS Coupled with Ion Mobility : Separates isobaric degradation products (e.g., decarboxylated or oxidized species) based on collision cross-section differences.
- Stability-Indicating HPLC : Optimize mobile phases (e.g., ammonium acetate buffer at pH 4.5) to resolve degradation peaks with baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
